molecular formula C37H42N2O6 B1675319 Liensinine CAS No. 2586-96-1

Liensinine

Cat. No.: B1675319
CAS No.: 2586-96-1
M. Wt: 610.7 g/mol
InChI Key: XCUCMLUTCAKSOZ-UHFFFAOYSA-N
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Description

Liensinine is a bisbenzylisoquinoline alkaloid primarily found in the seeds of the lotus plant (Nelumbo nucifera). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Mechanism of Action

Target of Action

Liensinine, an isoquinoline-type alkaloid, primarily targets the Src/TRAF6/TAK1 axis . It also interacts with NF-κB signaling pathway and TGF-beta1-associated cell development . These targets play a crucial role in inflammation, autophagy, and cell proliferation.

Mode of Action

This compound inhibits TAK1 activation by disrupting TRAF6–TAK1 interactions , limiting p65’s nuclear translocation , and reducing the release of inflammatory factors . According to network pharmacology and molecular docking, this compound most likely prevents inflammation by interfering directly with the Src .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . It also suppresses TGF-beta1-induced migration , inhibits the autophagy signaling pathway , and reduces p38 phosphorylation . Furthermore, it alleviates the inhibition of intestinal autophagy caused by LPS by inhibiting the PI3K/Akt/mTOR pathway .

Pharmacokinetics

A study on mice showed that this compound has an absolute bioavailability of 1.8% after oral administration (5 mg/kg) and intravenous administration (1 mg/kg) . This indicates that this compound has low bioavailability, which could impact its efficacy.

Result of Action

This compound has been shown to have several molecular and cellular effects. It ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) . It also reduces the intestinal damage caused by LPS and increases the number of goblet cells . Furthermore, it decreases the release of inflammatory cytokines by inhibiting NF-kB phosphorylation and NLRP3 inflammasome synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). In the presence of LPS, this compound has been shown to reduce acute lung injury and intestinal injury . .

Biochemical Analysis

Biochemical Properties

Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, this compound has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, this compound suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . This compound also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, this compound’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . This compound also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Liensinine can be synthesized through various chemical routes. One common method involves the extraction from the core of lotus seeds using countercurrent chromatography. The solvent mixture for separation can include combinations of n-alkane, halohydrocarbon, fatty alcohol, fatty ketone, fatty ester, ether, and water .

Industrial Production Methods: In industrial settings, the extraction of this compound from lotus seeds is optimized for large-scale production. The process ensures high purity (above 95%) and high recovery rates, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Liensinine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify this compound to produce reduced forms with different pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its activity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .

Scientific Research Applications

Liensinine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUCMLUTCAKSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2586-96-1
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 99 °C
Record name Liensinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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